molecular formula C10H11ClN4O2 B11863214 Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11863214
M. Wt: 254.67 g/mol
InChI Key: WIDWIMDVSZVNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a chloro group, a methylamino group, and an ethyl ester group. It has a molecular formula of C10H11ClN4O2 and a molecular weight of 254.67 g/mol .

Preparation Methods

The synthesis of Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often employing large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on anti-inflammatory, anticancer, and other pharmacological properties.

  • Molecular Formula : C10H11ClN4O2
  • CAS Number : 2271470-64-3
  • Molar Mass : 254.67 g/mol

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has shown promise in inhibiting inflammatory pathways:

  • Mechanism of Action : The compound appears to inhibit the NF-κB pathway, which is crucial in regulating immune response and inflammation. In cell-based assays, it demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NF-κB activity with an IC50 value below 50 µM, indicating potent anti-inflammatory effects .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activity through various mechanisms:

  • Targeted Pathways : Compounds within this class have been identified as inhibitors of key oncogenic pathways such as PI3Kδ and BRAF(V600E). This compound specifically showed moderate inhibition against PI3Kδ .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The presence of halogen substituents (like chlorine) enhances the cytotoxic effects, suggesting that structural modifications can significantly influence biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Chlorine at position 5Enhances anti-inflammatory and anticancer properties
Methylamino group at position 7Contributes to selective inhibition of PI3Kδ
Variations in aromatic substituentsInfluence binding affinity and selectivity towards target proteins

Recent Studies

  • Inhibitory Effects on Cancer Cell Lines : A study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective cytotoxicity against various tumor types. The compound's effectiveness was enhanced when used in combination with established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies indicated that this compound binds effectively to targets involved in cancer progression, such as PI3K and MAPKs .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H11ClN4O2/c1-3-17-10(16)6-5-13-15-8(12-2)4-7(11)14-9(6)15/h4-5,12H,3H2,1-2H3

InChI Key

WIDWIMDVSZVNOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.